N-(Azido-PEG4)-N-bis(BocNH-PEG4)
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Overview
Description
N-(Azido-PEG4)-N-bis(BocNH-PEG4) is a polyethylene glycol (PEG)-based compound that features an azido group and two tert-butoxycarbonyl (Boc) protected amine groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves multiple steps. Initially, the PEG4 chain is functionalized with azido and Boc-protected amine groups. The azido group is introduced via nucleophilic substitution reactions, typically using sodium azide. The Boc-protected amine groups are introduced through carbamate formation reactions using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods
Industrial production of N-(Azido-PEG4)-N-bis(BocNH-PEG4) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG4)-N-bis(BocNH-PEG4) undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group reacts with alkynes in the presence of copper(I) catalysts to form triazoles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Click Chemistry: Copper(I) iodide (CuI) and sodium ascorbate are commonly used as catalysts and reducing agents, respectively.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove Boc groups.
Major Products
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free amine derivative.
Scientific Research Applications
N-(Azido-PEG4)-N-bis(BocNH-PEG4) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the production of bioconjugates and functionalized materials.
Mechanism of Action
The mechanism of action of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves its role as a linker molecule. The azido group participates in click chemistry reactions to form stable triazole linkages, while the Boc-protected amine groups can be deprotected to yield reactive amines. These functional groups enable the compound to facilitate the conjugation of various biomolecules and drugs, thereby enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS Ester: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group.
Bis-Mal-Lysine-PEG4-Acid: A non-cleavable linker containing maleimide and carboxylic acid groups.
Uniqueness
N-(Azido-PEG4)-N-bis(BocNH-PEG4) is unique due to its combination of azido and Boc-protected amine groups, which provide versatility in bio-conjugation and click chemistry applications. This dual functionality allows for the selective modification of biomolecules and the creation of complex molecular architectures .
Properties
Molecular Formula |
C40H80N6O16 |
---|---|
Molecular Weight |
901.1 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H80N6O16/c1-39(2,3)61-37(47)42-7-13-49-19-25-55-31-34-58-28-22-52-16-10-46(12-18-54-24-30-60-36-33-57-27-21-51-15-9-44-45-41)11-17-53-23-29-59-35-32-56-26-20-50-14-8-43-38(48)62-40(4,5)6/h7-36H2,1-6H3,(H,42,47)(H,43,48) |
InChI Key |
KYGIDDMBGJPIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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